4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzoic acid
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Overview
Description
4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzoic acid is an organic compound with the molecular formula C13H18N2O3. This compound features a benzoic acid moiety linked to a piperazine ring, which is further substituted with a hydroxymethyl group. It is known for its applications in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with hydroxymethylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like n-butanol at room temperature . The product is then purified through recrystallization or other suitable methods to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The raw materials are fed into the reactor, and the product is continuously extracted and purified using techniques such as nanofiltration and centrifugal filtration . This method ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-((4-(Carboxymethyl)piperazin-1-yl)methyl)benzoic acid.
Reduction: 4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzyl alcohol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of various chemical products and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety may also contribute to binding interactions through hydrogen bonding and hydrophobic interactions . These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid
- 4-((4-Benzylpiperazin-1-yl)methyl)benzoic acid
- 4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzaldehyde
Uniqueness
4-((4-(Hydroxymethyl)piperazin-1-yl)methyl)benzoic acid is unique due to the presence of the hydroxymethyl group on the piperazine ring. This functional group can undergo further chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its potential interactions with biological targets make it a valuable compound in pharmaceutical research.
Properties
IUPAC Name |
4-[[4-(hydroxymethyl)piperazin-1-yl]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-10-15-7-5-14(6-8-15)9-11-1-3-12(4-2-11)13(17)18/h1-4,16H,5-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTZQIVLLAZMAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(=O)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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